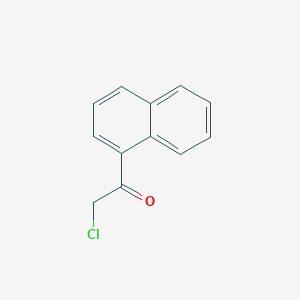

2-Chloro-1-(naphthalen-1-yl)ethanone

概要

説明

2-Chloro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO It is a chlorinated derivative of 1-(naphthalen-1-yl)ethanone, featuring a chlorine atom attached to the ethanone moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-1-yl)ethanone typically involves the chlorination of 1-(naphthalen-1-yl)ethanone. One common method is the reaction of 1-(naphthalen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C12H10O} + \text{SOCl2} \rightarrow \text{C12H9ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the continuous preparation system can be employed. This involves the use of alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-opening reactions to produce this compound .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. For example, it can react with nucleophiles such as amines to form substituted ethanone derivatives.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Substituted ethanone derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

科学的研究の応用

2-Chloro-1-(naphthalen-1-yl)ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 2-Chloro-1-(naphthalen-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.

類似化合物との比較

1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone: This compound has a hydroxyl group in addition to the chlorine atom, which can influence its reactivity and biological activity.

1-(Naphthalen-1-yl)ethanone: The non-chlorinated parent compound, which lacks the chlorine atom and thus has different reactivity and applications.

Uniqueness: 2-Chloro-1-(naphthalen-1-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

2-Chloro-1-(naphthalen-1-yl)ethanone is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a chlorine atom attached to a naphthalene ring, which enhances its reactivity. The compound can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with various biological targets.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules. The chlorine atom facilitates these interactions, leading to the modulation of biological pathways and the inhibition of specific enzymes or receptors. This capability makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, related compounds have shown effective antibacterial activity against strains such as Escherichia coli and Salmonella Typhi. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.12 mg/ml, indicating potent antibacterial effects .

Antioxidant Activity

In addition to antimicrobial properties, studies have reported significant antioxidant activity associated with compounds derived from this structure. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay demonstrated that these compounds could effectively neutralize free radicals, thereby providing potential therapeutic benefits against oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies indicate that certain derivatives exhibit significant antiproliferative effects on breast cancer cell lines (e.g., T47-D and MDA-MB-231), with IC50 values ranging from 3.14 µM to 4.92 µM . These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Case Studies and Research Findings

| Study | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Study 1 | T47-D | 3.14 - 4.92 | Anticancer |

| Study 2 | MDA-MB-231 | 0.62 - 1.14 | Cell cycle arrest |

| Study 3 | E. coli | 0.12 | Antibacterial |

| Study 4 | S. Typhi | 0.25 | Antibacterial |

特性

IUPAC Name |

2-chloro-1-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOLNYSIZIEAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503511 | |

| Record name | 2-Chloro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76469-33-5 | |

| Record name | 2-Chloro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。